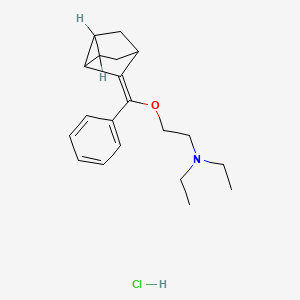
Einecs 261-211-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 261-211-3, also known as diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride involves several steps, including the formation of the tricycloheptylidenemethoxy intermediate and its subsequent reaction with diethylammonium chloride. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethylammonium chloride: A simpler analog with similar ammonium functionality.
Phenyltricycloheptylidenemethoxy derivatives: Compounds with similar tricyclic structures and functional groups.
Uniqueness
Diethyl[2-(phenyltricyclo[2.2.1.02,6]heptylidenemethoxy)ethyl]ammonium chloride is unique due to its specific combination of tricyclic structure and ammonium functionality, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
58313-75-0 |
|---|---|
Molecular Formula |
C20H28ClNO |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H27NO.ClH/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18;/h5-9,15-17,19H,3-4,10-13H2,1-2H3;1H/b20-18+; |
InChI Key |
RCCCPVAVYRWLSE-KPJFUTMLSA-N |
Isomeric SMILES |
CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4.Cl |
Canonical SMILES |
CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


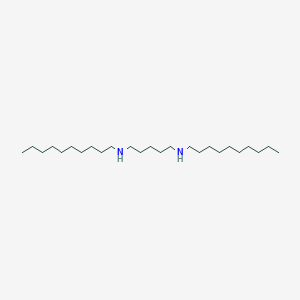
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)

![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
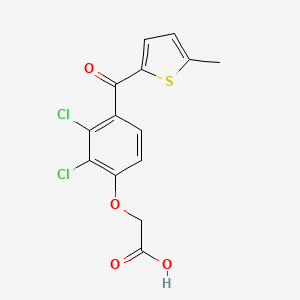
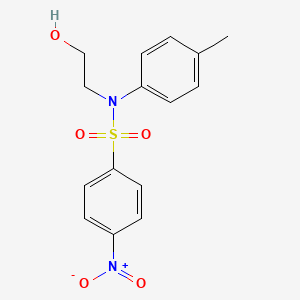
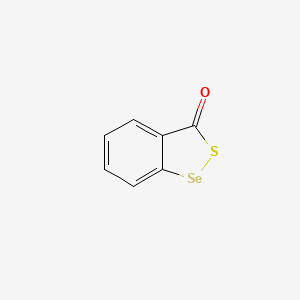
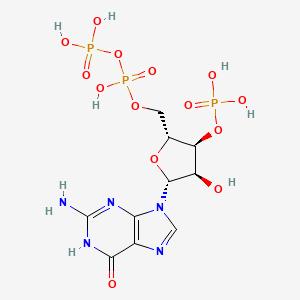
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
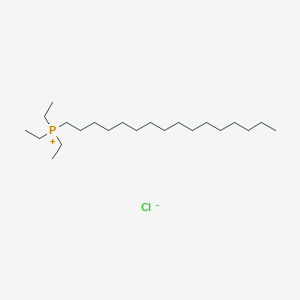
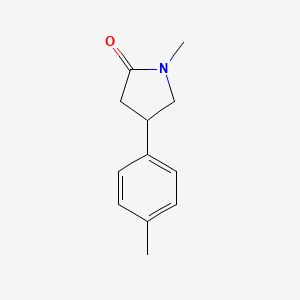
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
